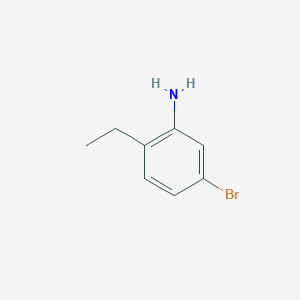

5-Bromo-2-ethylaniline

Übersicht

Beschreibung

5-Bromo-2-ethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 5-position and an ethyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethylaniline can be achieved through several methods. One common approach involves the bromination of 2-ethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-ethylaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and ethyl groups on the benzene ring influence the reactivity and orientation of further substitutions.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Reduction and Oxidation: The amino group can undergo oxidation to form nitro compounds or reduction to form corresponding amines.

Common Reagents and Conditions:

Nitration: Typically involves concentrated nitric acid and sulfuric acid.

Sulfonation: Uses sulfuric acid or oleum.

Halogenation: Employs halogens like chlorine or bromine, often in the presence of a catalyst.

Reduction: Utilizes reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.

Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Nitration: Produces nitro derivatives.

Sulfonation: Forms sulfonic acids.

Halogenation: Yields di- or tri-halogenated products.

Reduction: Converts to corresponding amines.

Oxidation: Results in nitro compounds or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Mechanisms

5-Bromo-2-ethylaniline undergoes a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Key reactions include:

- Nucleophilic Aromatic Substitution : The presence of the bromine atom allows for nucleophilic substitution, which is essential in synthesizing various anilines.

- Oxidation and Reduction : The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atom.

- Coupling Reactions : It is employed in coupling reactions like Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Chemistry

In the realm of chemistry, this compound serves as an intermediate in synthesizing complex organic compounds. It is particularly useful in studying reaction mechanisms due to its well-defined reactivity patterns.

Biology

The compound has shown promise in biochemical assays aimed at understanding enzyme interactions and protein modifications. Notably, molecular docking studies suggest that it may interact with specific receptors or enzymes, indicating potential therapeutic applications.

Industry

This compound is utilized in producing dyes, pigments, and other industrial chemicals. Its unique properties make it suitable for applications requiring specific reactivity profiles.

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Compounds structurally similar to this compound have demonstrated antibacterial and antifungal properties. The bromine atom enhances these activities by affecting interactions with biological targets, such as bacterial cell membranes.

Anticancer Activity

A study evaluating the compound's effects on cancer cell lines revealed significant cytotoxicity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HepG2 | 18 | Apoptosis induction |

These findings indicate that this compound may induce apoptosis and cause cell cycle arrest in cancer cells, suggesting its potential as an anticancer agent.

Toxicity Profile

While the biological activity of this compound is promising, preliminary toxicity studies indicate moderate toxicity levels in animal models. Observed effects include behavioral changes and organ-specific toxicity at higher doses. Further research is necessary to elucidate its safety profile comprehensively.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-ethylaniline depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In biological systems, it may interact with enzymes or proteins, influencing their activity and function. The bromine and ethyl substituents can affect the compound’s reactivity and binding affinity to molecular targets .

Vergleich Mit ähnlichen Verbindungen

2-Bromoaniline: Similar structure but lacks the ethyl group, leading to different reactivity and applications.

4-Bromo-2-ethylaniline: Bromine is at the 4-position, which alters the compound’s chemical properties and reactivity.

2-Ethylaniline: Lacks the bromine atom, resulting in different substitution patterns and reactivity.

Uniqueness: 5-Bromo-2-ethylaniline’s unique combination of bromine and ethyl substituents provides distinct reactivity and selectivity in chemical reactions. This makes it valuable in specific synthetic pathways and applications where other similar compounds may not be as effective .

Biologische Aktivität

5-Bromo-2-ethylaniline (CAS Number: 14922-91-9) is an aromatic amine that has garnered attention for its biological activity, particularly in biochemical and pharmacological contexts. This compound exhibits diverse interactions with biological systems, influencing various cellular processes and metabolic pathways. This article explores the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound plays a significant role in enzyme interactions, particularly with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. The compound can act as either an inhibitor or activator of these enzymes, depending on the specific isoform involved. Additionally, it has been found to bind to serum proteins like albumin, affecting its transport and distribution within the body.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling : this compound modulates signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation.

- Gene Expression : It affects transcription factors and regulatory proteins, leading to altered gene expression profiles.

- Metabolism : The compound impacts metabolic enzyme activity, resulting in changes in metabolite levels.

Molecular Mechanisms

At the molecular level, this compound interacts with various biomolecules:

- Enzyme Interaction : Binding to cytochrome P450 can inhibit or modify metabolic processes.

- Transcriptional Regulation : The compound's interaction with transcription factors can lead to significant changes in gene expression.

These interactions can lead to both therapeutic effects and potential toxicities depending on dosage and exposure duration.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : Minimal effects on cellular function.

- High Doses : Toxic effects observed include cellular damage and disruption of metabolic processes. Studies have reported liver damage and oxidative stress at elevated doses.

Metabolic Pathways

This compound undergoes metabolism primarily via cytochrome P450 enzymes, resulting in various metabolites that can further interact with other biological systems. This metabolism influences overall cellular metabolism and can affect other metabolic pathways.

Subcellular Localization

The localization of this compound within cells is critical for its activity. It may accumulate in organelles such as the endoplasmic reticulum, where it can interact with proteins involved in synthesis and folding processes. This localization affects its biological interactions and overall efficacy.

Case Study 1: Toxicological Assessment

A study evaluated the toxicological profile of this compound in rodent models. Results indicated that prolonged exposure led to significant liver damage and alterations in metabolic enzyme activities. The study highlighted the importance of monitoring exposure levels to mitigate potential health risks associated with this compound.

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against specific bacterial strains. For instance, certain synthesized analogs demonstrated promising antibacterial activity against multi-drug resistant strains of Salmonella Typhi, suggesting potential therapeutic applications .

Summary Table of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Inhibits/activates cytochrome P450 |

| Cellular Signaling | Modulates MAPK pathway |

| Gene Expression | Alters transcription factor activity |

| Metabolic Effects | Changes metabolite levels |

| Toxicity | High doses cause liver damage |

Eigenschaften

IUPAC Name |

5-bromo-2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDOCARYQOKKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.